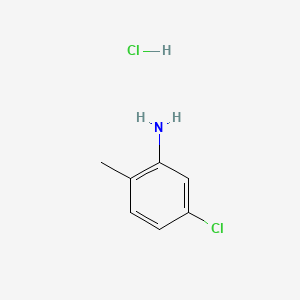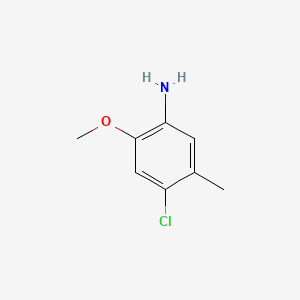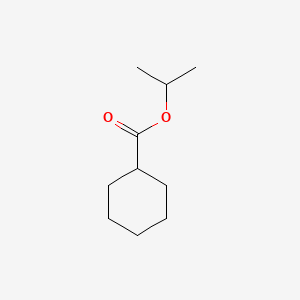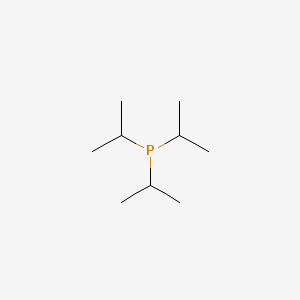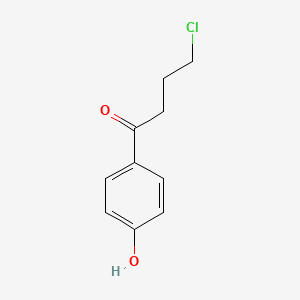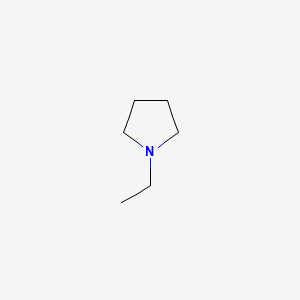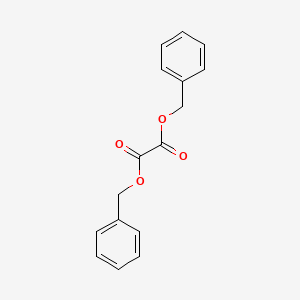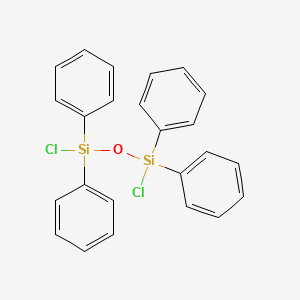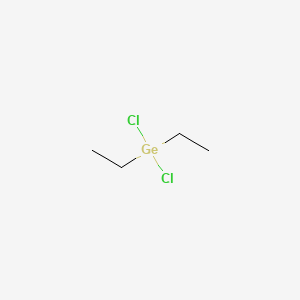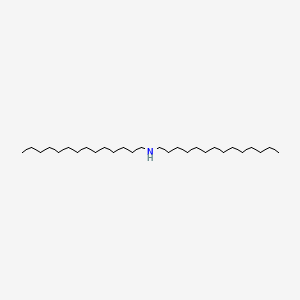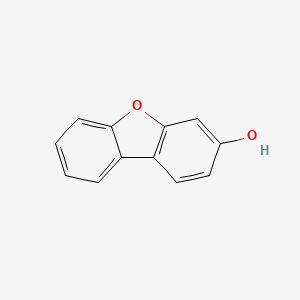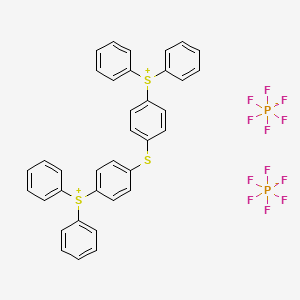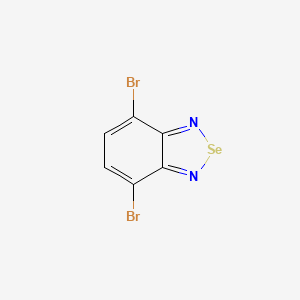
1-Methyl-1-cyclohexene
Overview
Description
1-Methyl-1-cyclohexene is an organic compound with the molecular formula C₇H₁₂. It is a colorless liquid with a characteristic odor and is classified as a cyclic olefin. The structure consists of a cyclohexene ring with a methyl group attached to one of the carbon atoms in the ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
1-Methylcyclohexene is an organic compound consisting of a cyclohexene ring with a methyl group substituent . It is generally used as a reagent or intermediate to derive other organic compounds .
Mode of Action
The dehydrogenation of 1-Methylcyclohexene involves heating the compound with a suitable catalyst, such as copper or platinum, to remove two hydrogen atoms and form methylcyclohexene . This reaction typically carries out at high temperatures and pressures to promote the removal of the hydrogen atoms .
Biochemical Pathways
1-Methylcyclohexene is a cyclic olefin . Cyclic olefins can come together to form polymers . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency . This type of polymer material is very useful in medical instruments, packaging, fibers, and optics .
Pharmacokinetics
Its physical properties such as its clear, liquid, colorless appearance , density of 0.811 g/mL at 20 °C , and solubility in water of 0.052 g/kg may influence its ADME properties and bioavailability.
Result of Action
The result of the action of 1-Methylcyclohexene is the formation of polymers when cyclic olefins come together . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency . This type of polymer material is very useful in medical instruments, packaging, fibers, and optics .
Action Environment
The action of 1-Methylcyclohexene is influenced by environmental factors such as temperature and pressure . High temperatures and pressures promote the dehydrogenation of 1-Methylcyclohexene . Moreover, it should be noted that 1-Methylcyclohexene is a flammable liquid and vapor, and may be fatal if swallowed and enters airways .
Biochemical Analysis
Biochemical Properties
1-Methylcyclohexene plays a significant role in biochemical reactions, particularly in the formation of polymers. As a cyclic olefin, it can undergo polymerization to form thermoplastics, which are valuable in medical instruments, packaging, fibers, and optics . In biochemical reactions, 1-Methylcyclohexene interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. This interaction leads to the formation of epoxides and other oxidation products, which can further participate in various metabolic pathways .
Cellular Effects
1-Methylcyclohexene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage . Additionally, 1-Methylcyclohexene can modulate cell signaling pathways by interacting with membrane receptors and enzymes, thereby influencing cellular responses and functions .
Molecular Mechanism
The molecular mechanism of 1-Methylcyclohexene involves its interaction with biomolecules at the molecular level. It can bind to enzymes such as cytochrome P450, leading to enzyme activation or inhibition. This binding results in the formation of reactive intermediates, which can further interact with nucleic acids, proteins, and lipids, causing changes in gene expression and cellular function . The compound’s ability to form epoxides also contributes to its reactivity and potential toxicity in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylcyclohexene can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to light, heat, or oxidative environments . Long-term exposure to 1-Methylcyclohexene in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, leading to altered cellular functions and potential toxicity . These temporal effects highlight the importance of controlling experimental conditions to accurately assess the compound’s biochemical properties .
Dosage Effects in Animal Models
The effects of 1-Methylcyclohexene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of 1-Methylcyclohexene can cause liver and kidney damage, as well as neurotoxic effects in animal models . These findings underscore the importance of determining safe dosage levels for potential therapeutic applications and understanding the compound’s toxicological profile .
Metabolic Pathways
1-Methylcyclohexene is involved in various metabolic pathways, including oxidation and polymerization. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of epoxides and other oxidation products . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s involvement in polymerization also highlights its role in the synthesis of valuable polymeric materials .
Transport and Distribution
Within cells and tissues, 1-Methylcyclohexene is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and potential toxicity . Understanding the transport and distribution of 1-Methylcyclohexene is crucial for assessing its biological effects and potential therapeutic applications .
Subcellular Localization
1-Methylcyclohexene’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals may also play a role in directing 1-Methylcyclohexene to specific subcellular locations, impacting its activity and function .
Preparation Methods
1-Methyl-1-cyclohexene can be synthesized through several methods:
Chemical Reactions Analysis
1-Methyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like ozone, leading to ring-opening reactions
Bromination: This compound can undergo electrophilic addition reactions with bromine, forming dibromides.
Epoxidation: Catalyzed by cytochrome P450, this reaction yields a mixture of hydroxylation and epoxidation products.
Scientific Research Applications
1-Methyl-1-cyclohexene has several applications in scientific research:
Stereochemical Probes: It is used as a probe for studying the stereochemistry of reactions involving alkenes due to its prochiral nature.
Organic Synthesis: This compound is utilized in the synthesis of various organic molecules, including secondary organic aerosols (SOA) from the ozonolysis of cycloalkenes.
Catalysis Studies: It serves as a model compound in studies involving catalytic reactions, such as hydrosilylation and oxidation.
Comparison with Similar Compounds
1-Methyl-1-cyclohexene can be compared with its structural isomers:
3-Methylcyclohexene: Similar in structure but with the methyl group attached to the third carbon atom in the ring.
4-Methylcyclohexene: The methyl group is attached to the fourth carbon atom in the ring.
These isomers share similar chemical properties but differ in their reactivity and the types of products formed in various reactions.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis and research. Its unique structure and reactivity make it a valuable tool in studying chemical reactions and developing new materials.
Properties
IUPAC Name |
1-methylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHWPIWNRWQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060451 | |
| Record name | 1-Methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Methylcyclohexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
30.6 [mmHg] | |
| Record name | 1-Methylcyclohexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
591-49-1, 1335-86-0 | |
| Record name | 1-Methylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexene, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylcyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE4P8Q2044 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-Methylcyclohexene has a molecular formula of C7H12 and a molecular weight of 96.17 g/mol.
A: Yes, researchers have used various spectroscopic methods to characterize 1-methylcyclohexene. For example, 1H NMR and IR spectroscopy were used to confirm the structure of 2-cycloalkyl-4-chlorophenols synthesized using 1-methylcyclohexene as a starting material.
A: 1-Methylcyclohexene can undergo hydrogenation to form 1-methylcyclohexane. Studies have investigated the use of different catalysts for this reaction, including zirconium oxide (ZrO2) and thorium oxide (ThO2). A novel binuclear cobalt hydride complex, [Co2H9][MgBr(THF)]5, has also demonstrated effective catalysis of 1-methylcyclohexene hydrogenation at room temperature.
A: Yes, under certain conditions, 1-methylcyclohexene can undergo dehydrogenation. For instance, using magnesium oxide (MgO), calcium oxide (CaO), or lanthanum oxide (La2O3) as catalysts leads to the formation of 1-isopropyl-4-methylbenzene. Studies using Pt(111) surfaces have also observed the dehydrogenation of 1-methylcyclohexene, with an unusual enhancement of the reaction rate in the presence of excess hydrogen.
A: 1-Methylcyclohexene reacts with ozone (O3), leading to the formation of various products including 5-acetylpentanal and hydroxyl radicals (OH). The reaction mechanism and product distribution have been studied under different conditions, including the presence or absence of hydroxyl radical scavengers.
A: Yes, bis(imino)pyridine cobalt methyl complexes have demonstrated catalytic activity in the asymmetric hydroboration of 1-methylcyclohexene using pinacolborane. This approach allows for the selective addition of a boron substituent to the terminal position of the alkene, enabling further functionalization.
A: 1-Methylcyclohexene has been utilized in the synthesis of polymers. For instance, it reacts with fumaryl chloride and fluorobenzene to produce the difluoride monomer 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene (DFKK). This monomer can then be polymerized with bisphenol A (BPA) to generate a high-molecular-weight poly(ether ketone ketone) (PEKK) with good solubility and thermal stability.
A: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanism of 1-methylcyclohexene ozonolysis. These calculations focused on understanding the factors influencing the formation of hydroxyl radicals during the reaction.
A: Yes, DFT calculations have been used to predict the activation barriers for the ruthenium-catalyzed hydrogenation of 1-methylcyclohexene. Researchers compared the calculated barriers to experimentally determined values and found good agreement with certain density functionals, demonstrating the applicability of DFT in this context.
A: The primary decomposition pathways for 1-methylcyclohexene during pyrolysis involve a reverse Diels-Alder reaction, yielding 2-methylbuta-1,3-diene and ethene, and a radical chain dehydrogenation producing toluene and benzene.
A: When 1-methylcyclohexene reacts with hydrogen bromide (HBr) in the presence of oxygen, followed by reduction with lithium aluminum hydride, the major product is t-2-bromo-1-methyl-r-1-cyclohexanol. This outcome suggests a stereoselective reaction mechanism where oxygen attacks the intermediate bromocyclohexyl radical from the opposite side of the bromine substituent.
A: The regioselectivity of reactions with 1-methylcyclohexene can be influenced by the reagents and conditions employed. For instance, reactions with thallium(I) acetate-iodine at 20 °C have been shown to produce a mixture of regioisomeric iodo-acetates, contrary to previous reports of high regioselectivity.
A: Studies comparing the reactivity of 1-methylcyclohexene to its 4-aza- and 4-oxa-analogs have shown that the presence and nature of the heteroatom can significantly impact the regioselectivity of deprotonation reactions. While 1-methylcyclohexene is deprotonated predominantly at the methyl group, the nitrogen and oxygen-containing analogs display different preferences for deprotonation sites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


